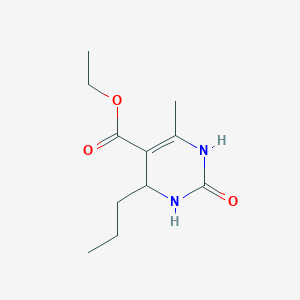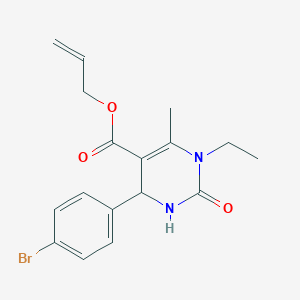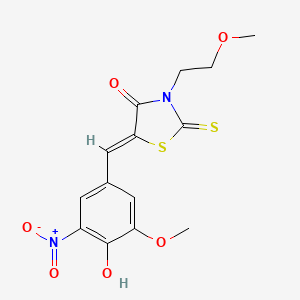
5-(1-adamantyl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-adamantyl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole, commonly known as ACOX or ACOX-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. ACOX has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers worldwide.
Mechanism of Action
The mechanism of action of ACOX is not fully understood. However, it has been suggested that ACOX exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ACOX has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their destruction.
Biochemical and Physiological Effects:
ACOX has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, leading to the prevention of various diseases. ACOX has also been found to enhance the immune system by increasing the production of cytokines and chemokines. Additionally, ACOX has been shown to improve glucose metabolism and lipid profile, making it a potential candidate for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ACOX in lab experiments is its diverse biological activities. ACOX has been found to exhibit a wide range of pharmacological properties, making it a versatile compound for various applications. However, one of the limitations of using ACOX is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on ACOX. One of the potential applications of ACOX is in the treatment of cancer. Further studies are needed to explore the anticancer potential of ACOX and its mechanism of action. ACOX also has potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Further studies are needed to investigate the effects of ACOX on glucose and lipid metabolism. Additionally, ACOX has been found to exhibit antiviral properties, making it a potential candidate for the treatment of viral infections. Further studies are needed to explore the antiviral potential of ACOX and its mechanism of action.
Synthesis Methods
The synthesis of ACOX involves the reaction of 1-adamantylamine with 4-chlorobenzyl chloride in the presence of potassium carbonate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
ACOX has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. ACOX has also been shown to possess antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
5-(1-adamantyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-16-3-1-12(2-4-16)8-17-21-18(23-22-17)19-9-13-5-14(10-19)7-15(6-13)11-19/h1-4,13-15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDHTARWULAABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Adamantan-1-YL)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)

![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4937731.png)

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)
![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4937763.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4937764.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4937766.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4937771.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-dibenzo[b,d]furan-3-ylurea](/img/structure/B4937778.png)